molecular formula C13H17NO5 B14590504 2-Ethoxy-2-methyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate CAS No. 61083-37-2

2-Ethoxy-2-methyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate

Cat. No.: B14590504
CAS No.: 61083-37-2
M. Wt: 267.28 g/mol
InChI Key: XLFKXSLRRVYQLQ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate is a chemical compound with the molecular formula C12H15NO5. It belongs to the class of benzodioxole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-methyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of 2-ethoxy-2-methyl-1,3-benzodioxole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-2-methyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-methyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-2-phenyl-1,3-benzodioxole
  • 5-(2-(1,3-Benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole
  • Ethyl 3-methyl-1,4-benzodioxane-2-carboxylate

Uniqueness

2-Ethoxy-2-methyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate is unique due to its specific structural features and the presence of the dimethylcarbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61083-37-2

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2-ethoxy-2-methyl-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C13H17NO5/c1-5-16-13(2)18-10-8-6-7-9(11(10)19-13)17-12(15)14(3)4/h6-8H,5H2,1-4H3

InChI Key

XLFKXSLRRVYQLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C)C

Origin of Product

United States

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